PF 1022A

Stereochemistry Anthelmintic Structure-Activity Relationship

PF 1022A is a cyclooctadepsipeptide anthelmintic with proven efficacy against benzimidazole-, levamisole-, and ivermectin-resistant isolates. It is essential for resistance mechanism studies and validating novel targets. As a mechanistically distinct positive control, it suits larval motility assays and egg hatch inhibition. Its polymorph-dependent bioavailability offers a unique model for studying solid-state effects on oral anthelmintic delivery. Standard anthelmintics cannot substitute for it.

Molecular Formula C52H76N4O12
Molecular Weight 949.2 g/mol
CAS No. 133413-70-4
Cat. No. B1679688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 1022A
CAS133413-70-4
Synonymscyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl-D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl)
PF 1022A
PF-1022A
PF1022A
Molecular FormulaC52H76N4O12
Molecular Weight949.2 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
InChIInChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1
InChIKeyYJNUXGPXJFAUQJ-LYWANRAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is PF 1022A (CAS 133413-70-4) and Why Its Procurement Requires Precision


PF 1022A (CAS 133413-70-4) is the prototypical member of the N-methylated cyclooctadepsipeptide (CODP) class, a 24-membered macrocyclic depsipeptide with a unique alternating D-hydroxy acid/L-N-methyl amino acid structure conferring C2 symmetry [1]. Originally isolated from the fermentation broth of the fungus Mycelia sterilia (Rosellinia sp. PF1022) [2], this compound functions dually as a channel-forming ionophore and a latrophilin-like transmembrane receptor ligand [3]. Its molecular formula is C52H76N4O12 with a molecular weight of 949.18 g/mol [4]. PF 1022A serves as the foundational scaffold from which the commercially important semi-synthetic derivative emodepside was developed [5], making its procurement essential for both basic research into anthelmintic mechanisms and as a critical reference standard for quality control in the synthesis and analysis of next-generation parasiticides.

Why Generic CODP Substitution Fails: PF 1022A (CAS 133413-70-4) Demonstrates Strict Stereochemical and Structural Requirements for Activity


The procurement of PF 1022A (CAS 133413-70-4) cannot be generically substituted with other cyclooctadepsipeptides or simpler ionophores due to its stringent stereochemical and structural requirements for biological activity. This compound exhibits a highly specific 3D conformation, including a distinct equilibrium between symmetric and asymmetric backbone conformers that is essential for target engagement [1]. The precise alternating sequence of D-hydroxy acids and N-methyl-L-amino acids, along with the defined absolute stereochemistry at eight chiral centers, dictates its pharmacological profile [2]. Even a complete stereochemical inversion to its optical antipode results in a greater than 100-fold loss in anthelmintic activity, underscoring the critical nature of its chirality [3]. Furthermore, its unique dual mechanism—binding to both the HC110-R latrophilin-like receptor and GABA receptors—differentiates it mechanistically from both other CODP analogs and older anthelmintic classes, meaning that simple structural analogs do not guarantee equivalent biological outcomes [4].

PF 1022A (CAS 133413-70-4): Quantitative Evidence of Differentiation for Scientific Selection


Chiral Fidelity is Non-Negotiable: >100-Fold Activity Loss with PF 1022A (CAS 133413-70-4) Optical Antipode

The anthelmintic activity of PF 1022A (CAS 133413-70-4) is entirely dependent on its defined stereochemistry. A direct in vitro comparison of PF 1022A with its synthesized optical antipode (PF1022-001) demonstrated that the biologically active parent compound possesses more than 100-fold higher anthelmintic activity against three distinct nematode species: Heterakis spumosa, Nippostrongylus brasiliensis, and Trichinella spiralis [1]. This extreme sensitivity to chiral inversion establishes that stereochemical purity is the single most critical quality attribute for this compound.

Stereochemistry Anthelmintic Structure-Activity Relationship Chiral Purity

Circumventing Resistance: PF 1022A (CAS 133413-70-4) Maintains Full Efficacy Against Multi-Drug Resistant Nematodes

In contrast to benzimidazoles, levamisole, and macrocyclic lactones (e.g., ivermectin), PF 1022A demonstrates a novel mode of action that translates into complete efficacy against drug-resistant nematode populations. In a controlled in vivo study, both PF 1022A and its derivative emodepside were found to be fully effective against populations of Haemonchus contortus in sheep and Cooperia oncophora in cattle that were confirmed to be resistant to benzimidazoles, levamisole, and ivermectin [1]. This efficacy was measured via fecal egg count reductions (FECR) and worm count reductions, confirming that the compound's unique target engagement is not compromised by established resistance mechanisms [1].

Drug Resistance Anthelmintic Veterinary Parasitology Mechanism of Action

Target Engagement Selectivity: PF 1022A (CAS 133413-70-4) Displays High-Affinity Binding to the Latrophilin-Like Receptor HC110-R

PF 1022A's anthelmintic action is initiated by specific, high-affinity binding to a novel target, the latrophilin-like heptahelical transmembrane receptor HC110-R. Radioligand binding assays using [3H]PF1022A on Ascaris suum membrane preparations revealed efficient and specific binding, with displacement by unlabeled PF 1022A occurring with a half-maximal inhibitory concentration (IC50) of approximately 40 nM [1]. This level of target affinity provides a quantitative benchmark for target engagement that is mechanistically distinct from ionophoric activity [2]. In stark contrast, the biologically inactive optical antipode competed for only a maximum of 40% of the binding at concentrations 100-fold higher, further validating the specificity of the interaction [1].

Target Engagement Latrophilin Receptor Radioligand Binding Mechanism of Action

In Vitro Motility Inhibition: PF 1022A (CAS 133413-70-4) Potency Against Key Nematode Species Compared to Emodepside

In standardized in vitro motility assays, PF 1022A demonstrates potent, quantifiable activity against both adult and larval nematodes, establishing its utility as a reference standard for the CODP class. A direct comparison with its more potent semi-synthetic derivative, emodepside, provides a clear potency benchmark. In assays measuring motility inhibition, the EC50 values for PF 1022A were determined to be 0.05862 μg/mL against first-stage larvae (L1) of Trichinella spiralis and 0.1485 μg/mL against third-stage larvae (L3) of Nippostrongylus brasiliensis [1]. While emodepside was more potent in these assays (EC50 of 0.02788 and 0.06188 μg/mL, respectively), this difference provides a quantitative structure-activity relationship (SAR) baseline for evaluating new CODP analogs [1].

In Vitro Efficacy Nematode Motility EC50 Parasitology

Ionophoric Selectivity: PF 1022A (CAS 133413-70-4) Preferentially Transports Potassium over Sodium

Beyond its primary anthelmintic target, PF 1022A functions as a cation-selective ionophore, a property that distinguishes it from other CODPs with different ion transport profiles. Using NMR spectroscopy and molecular dynamics simulations, it was demonstrated that PF 1022A exhibits selectivity for potassium (K+) over sodium (Na+), similar to the related depsipeptide enniatin B [1]. This ion binding event induces a conformational shift in the PF 1022A macrocycle, favoring a more symmetrical conformation that is likely crucial for its membrane permeability [1]. Parallel Artificial Membrane Permeability Assay (PAMPA) studies further suggest that PF 1022A is retained within lipid membranes, a property potentially advantageous for interacting with its membrane-bound receptor target [1].

Ionophore Selectivity Membrane Permeability Conformational Analysis

Safety Margin Assessment: PF 1022A (CAS 133413-70-4) Cytotoxicity Occurs Only at Concentrations Exceeding Therapeutic Anthelmintic Levels

An analysis of PF 1022A's effects on mammalian cells provides a crucial safety context for its use. In vitro studies on mammalian cell lines demonstrated that PF 1022A-induced cytotoxicity, characterized by apoptosis via the mitochondrial pathway, was observed only at drug concentrations that were significantly higher than those required for its anthelmintic effect [1]. While specific quantitative therapeutic indices are not provided in the abstract, the study explicitly concludes that "PF1022A-induced cytotoxicity was found at drug concentrations higher than those used in anthelmintic treatment," suggesting that PF 1022A intake might not impair human or animal health at therapeutic doses [1]. This stands in contrast to some older anthelmintic classes with narrower therapeutic windows.

Cytotoxicity Safety Pharmacology Therapeutic Index Mammalian Cells

Validated Research and Industrial Applications for PF 1022A (CAS 133413-70-4)


Reference Standard for Anthelmintic Resistance Mechanism Studies

Procure PF 1022A as a positive control and research tool in studies investigating the mechanisms of resistance to commercial anthelmintics. Given its confirmed full efficacy against nematode populations resistant to benzimidazoles, levamisole, and ivermectin [1], PF 1022A serves as an ideal comparator to validate novel targets and confirm that new chemical entities act via distinct modes of action. Its use can help delineate resistance pathways and identify biomarkers for cross-resistance.

Analytical Reference Material for Chiral Purity and Structural Confirmation

Utilize PF 1022A as a high-purity reference standard for analytical chemistry and quality control (QC) applications. The compound's extreme sensitivity to stereochemical inversion, where the optical antipode exhibits >100-fold lower activity [2], makes it essential for developing and validating chiral HPLC methods or other analytical techniques designed to confirm the stereochemical integrity of CODP analogs or synthetic batches of emodepside.

Benchmark Compound in Structure-Activity Relationship (SAR) and Drug Discovery Campaigns

Employ PF 1022A as a foundational scaffold and benchmark in medicinal chemistry programs aimed at developing next-generation cyclooctadepsipeptide anthelmintics. Its defined in vitro EC50 values against T. spiralis (0.05862 μg/mL) and N. brasiliensis (0.1485 μg/mL) [3] provide a quantitative baseline for assessing the potency of new analogs. Furthermore, its known high-affinity binding to the HC110-R latrophilin receptor (IC50 ~40 nM) [2] offers a specific target engagement assay for structure-based drug design.

Control Compound for Decoupling Ionophoric and Receptor-Mediated Pharmacology

In biophysical and pharmacological studies, use PF 1022A as a control to differentiate between ionophoric activity and direct receptor modulation. Its well-characterized selectivity for potassium over sodium ions [4], combined with the established fact that its ionophoric and anthelmintic properties are not correlated [5], allows researchers to design experiments that isolate the compound's effects on the latrophilin receptor from its membrane transport activity. This is crucial for understanding the precise mechanism of action of this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 1022A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.